1,4-Dimethylpyrazole

Vue d'ensemble

Description

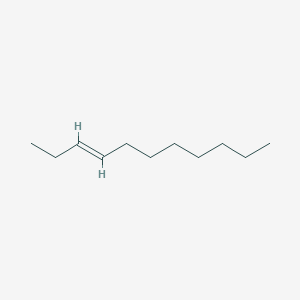

1,4-Dimethylpyrazole is an organic compound with the chemical formula C5H8N2. It is a heterocyclic aromatic compound characterized by a five-membered ring containing two nitrogen atoms at positions 1 and 2, and two methyl groups at positions 1 and 4. This compound is known for its aromatic properties and is used in various fields, including organic synthesis and coordination chemistry .

Mécanisme D'action

Target of Action

1,4-Dimethylpyrazole (DMP) primarily targets ammonia-oxidizing bacteria (AOB) in the soil . AOB plays a crucial role in the nitrification process, which involves the conversion of ammonia (NH4+) to nitrite (NO2-) and then to nitrate (NO3-) . By inhibiting AOB, DMP can effectively suppress this process .

Mode of Action

DMP inhibits the activity of the ammonia monooxygenase enzyme (AMO), which is essential for the first step of NH4+ oxidation . It was initially thought that DMP inhibits nitrification due to its ability to chelate the Cu2+ cations that AMO needs to carry out this process .

Biochemical Pathways

The primary biochemical pathway affected by DMP is the nitrification process in the soil . By inhibiting AOB, DMP suppresses the oxidation of NH4+ to NO2- and NO3-, thereby reducing nitrogen (N) losses from the soil . This has significant implications for agricultural practices, as it can enhance the efficiency of synthetic nitrogen (N) fertilizers .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of DMP is currently limited. It’s known that dmp is applied directly to the soil, where it interacts with aob to inhibit nitrification .

Result of Action

The inhibition of nitrification by DMP leads to a reduction in N losses from the soil, which can enhance the efficiency of synthetic N fertilizers . This can lead to increased crop yields in agricultural settings . Moreover, by suppressing nitrification, DMP can also reduce N2O emissions from the soil, which has positive implications for environmental sustainability .

Action Environment

The efficacy of DMP can be influenced by various environmental factors, including soil type and climatic conditions . For instance, the duration of action of DMP can depend on these factors . Moreover, the presence of other organisms in the soil, such as earthworms, can also affect the action of DMP . For example, earthworms can enhance the inhibition efficiency of DMP on soil nitrification by altering soil AOB communities .

Analyse Biochimique

Biochemical Properties

They have been found to interact with various enzymes, proteins, and other biomolecules, influencing their function and playing a role in various biochemical reactions .

Cellular Effects

Pyrazole derivatives have been shown to have effects on various types of cells and cellular processes . For instance, some pyrazoline derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Pyrazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of chemical compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of chemical compounds can vary with different dosages, and this can include threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

It is known that chemical compounds can interact with various enzymes or cofactors and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that chemical compounds can interact with various transporters or binding proteins, and this can have effects on their localization or accumulation .

Subcellular Localization

It is known that chemical compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,4-Dimethylpyrazole can be synthesized through several methods. One common method involves the methylation of pyrazole using methylating agents such as methyl iodide or methyl bromide in the presence of a base like potassium carbonate. The reaction typically occurs under reflux conditions .

Industrial Production Methods

In industrial settings, this compound is often produced through the reaction of pyrazole with methylating agents under controlled conditions. The process involves the use of large-scale reactors and precise temperature control to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions

1,4-Dimethylpyrazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding pyrazole oxides.

Reduction: It can be reduced to form dihydropyrazoles.

Substitution: It can undergo electrophilic and nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used

Major Products

Oxidation: Pyrazole oxides.

Reduction: Dihydropyrazoles.

Substitution: Various substituted pyrazoles depending on the reagents used

Applications De Recherche Scientifique

1,4-Dimethylpyrazole has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.

Biology: Investigated for its potential as a nitrification inhibitor in agricultural soils.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Used in the synthesis of dyes and as a catalyst in various chemical reactions

Comparaison Avec Des Composés Similaires

1,4-Dimethylpyrazole can be compared with other similar compounds such as:

3,4-Dimethylpyrazole: Similar structure but different substitution pattern, leading to different chemical properties and reactivity.

1,3-Dimethylpyrazole: Another isomer with different substitution positions, affecting its chemical behavior.

1,2,3-Triazoles: A different class of heterocycles with similar applications as nitrification inhibitors but different structural features

This compound stands out due to its specific substitution pattern, which imparts unique reactivity and applications in various fields.

Propriétés

IUPAC Name |

1,4-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c1-5-3-6-7(2)4-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQCPPRPWDXLMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80147947 | |

| Record name | 1,4-Dimethylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072-68-0 | |

| Record name | 1,4-Dimethylpyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dimethylpyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dimethylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can 1,4-dimethylpyrazole be used as a building block for polymers?

A: Yes, derivatives of this compound can be used to synthesize polymers. For example, 3,3′-dichloro-1,1′,4,4′-tetramethyl-5,5′-bipyrazole, synthesized from 3,5-dichloro-1,4-dimethylpyrazole, undergoes dehalogenative polycondensation to yield poly(1,1′,4,4′-tetramethyl-5,5′-bipyrazole-3,3′-diyl). [] This polymer exhibits solubility in formic acid and possesses an intrinsic viscosity of 39 cm3 g−1 in the same solvent. [] Another example is the synthesis of a 4,4′-bis(methoxycarbonyl) analogue of the previously mentioned polymer, demonstrating the versatility of this compound derivatives in polymer chemistry. []

Q2: What is the role of transition metal catalysts in the functionalization of this compound?

A: Transition metal catalysts, particularly nickel complexes, play a crucial role in selectively functionalizing this compound derivatives. Research indicates that zerovalent nickel complexes, such as Ni(0)Lm, can selectively activate the C(5)–Cl bond in 3,5-dichloro-1,4-dimethylpyrazole, leaving the C(3)–Cl bond intact. [] This selectivity is key for synthesizing specific bipyrazole compounds, which can be further utilized in polymerization reactions. []

Q3: What are the analytical techniques used to characterize this compound derivatives and their polymeric products?

A: Several analytical techniques are employed to characterize this compound derivatives and their polymeric products. Gel permeation chromatography (GPC) is used to determine the molecular weight distribution of the synthesized polymers. [] Additionally, photoluminescence spectroscopy helps analyze the optical properties of these polymers, providing insights into their potential applications. [] For characterizing the starting materials and intermediates, techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry would likely be employed, although these are not explicitly mentioned in the provided research.

Q4: Can this compound be selectively oxidized to form valuable carboxylic acids?

A: Yes, research demonstrates the successful selective oxidation of the structurally similar compound 3,5-dichloro-1,4-dimethylpyrazole to 3,5-dichloro-1-methylpyrazole-4-carboxylic acid. [] This oxidation is achieved using molecular oxygen as the oxidant in the presence of a catalytic system comprising cobalt acetate(II), manganese acetate(II), and bromide ions. [] This finding suggests that similar catalytic approaches could potentially be applied to selectively oxidize this compound to its corresponding carboxylic acid.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(6-Chloro-3-pyridazinyl)sulfanyl]-1-phenylethanone](/img/structure/B91123.png)